

Application Notes and Protocols for LAS195319

In Vivo Models

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Compound of Interest

Compound Name: LAS195319

Cat. No.: B15542463

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Introduction

LAS195319 is a potent and highly selective inhaled inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) isoform, with an IC₅₀ of 0.5 nM. The PI3K δ signaling pathway is a critical regulator of immune cell function and is implicated in the pathogenesis of various inflammatory and autoimmune diseases, particularly respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). These application notes provide a comprehensive guide for the utilization of **LAS195319** in relevant in vivo models of respiratory disease.

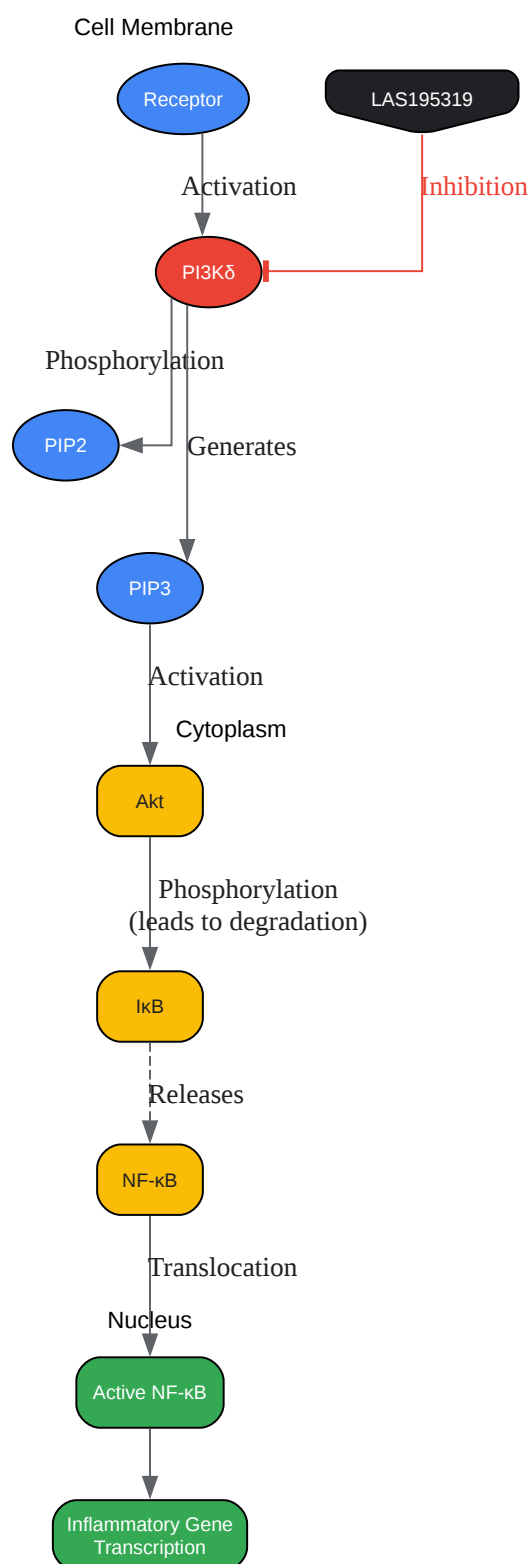
Disclaimer: **LAS195319** is a research compound. All experiments should be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.

Mechanism of Action and Signaling Pathway

PI3K δ is predominantly expressed in leukocytes and plays a crucial role in B-cell and T-cell activation, mast cell degranulation, and neutrophil migration and activation. In respiratory diseases, the PI3K δ pathway is often hyperactive, leading to chronic inflammation, airway hyperresponsiveness, and tissue remodeling. **LAS195319**, by selectively inhibiting PI3K δ , is expected to ameliorate these pathological features.

The PI3K δ signaling cascade is initiated by the activation of various cell surface receptors, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate

phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK). Activation of the Akt pathway can subsequently lead to the activation of the transcription factor NF- κ B, a key regulator of inflammatory gene expression.



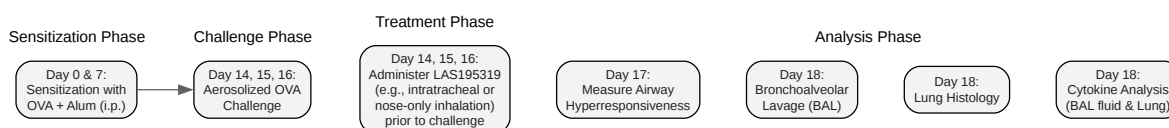
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Figure 1: Simplified PI3Kδ signaling pathway and the inhibitory action of **LAS195319**.

In Vivo Models for Efficacy Evaluation

The most common and well-characterized in vivo model for studying allergic airway inflammation is the ovalbumin (OVA)-induced asthma model in rodents (mice or rats). This model mimics key features of human asthma, including airway eosinophilia, mucus hypersecretion, and airway hyperresponsiveness (AHR).

Experimental Workflow: OVA-Induced Allergic Asthma Model



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Figure 2: Typical experimental workflow for the OVA-induced allergic asthma model.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

Materials:

- 6-8 week old female BALB/c mice
- Ovalbumin (OVA), Grade V (Sigma-Aldrich)
- Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
- Sterile, pyrogen-free saline
- **LAS195319** (formulated for inhalation or intratracheal administration)

- Aerosol generation system (e.g., nebulizer)
- Whole-body plethysmograph for AHR measurement
- Methacholine

Protocol:

- Sensitization:
 - On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 100 μ L of a solution containing 20 μ g OVA emulsified in 2 mg of alum.
 - A control group should receive i.p. injections of saline.
- Challenge:
 - On days 14, 15, and 16, challenge the sensitized mice with an aerosol of 1% (w/v) OVA in saline for 30 minutes.
 - The control group is challenged with saline aerosol.
- Treatment with **LAS195319**:
 - Administer **LAS195319** at the desired doses (e.g., 0.1, 1, 10 mg/kg) via the desired route (e.g., intratracheal instillation or nose-only inhalation) 1 hour prior to each OVA challenge on days 14, 15, and 16.
 - A vehicle control group should be included.
- Measurement of Airway Hyperresponsiveness (AHR):
 - On day 17 (24 hours after the final challenge), assess AHR using a whole-body plethysmograph.
 - Record baseline enhanced pause (Penh) values.

- Expose mice to increasing concentrations of nebulized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and record Penh for 3 minutes at each concentration.
- Bronchoalveolar Lavage (BAL) and Lung Tissue Collection:
 - On day 18, euthanize the mice.
 - Perform BAL by instilling and retrieving 1 mL of ice-cold PBS via a tracheal cannula.
 - Centrifuge the BAL fluid. Use the supernatant for cytokine analysis and resuspend the cell pellet for total and differential cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes) using Wright-Giemsa staining.
 - Perfuse the lungs with saline and collect the lung tissue for histology and/or homogenization for cytokine analysis.
- Histological Analysis:
 - Fix the left lung lobe in 10% neutral buffered formalin, embed in paraffin, and section.
 - Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

Data Presentation

Quantitative data from in vivo studies with **LAS195319** should be summarized in tables for clear comparison between treatment groups. Below are examples of how to present such data.

Table 1: Effect of **LAS195319** on Inflammatory Cell Infiltration in BAL Fluid

Treatment Group	Total Cells (x10 ⁵)	Eosinophils (x10 ⁴)	Neutrophils (x10 ⁴)	Macrophages (x10 ⁴)	Lymphocytes (x10 ⁴)
Saline Control	1.2 ± 0.3	0.1 ± 0.05	0.2 ± 0.1	1.0 ± 0.2	0.1 ± 0.08
OVA + Vehicle	8.5 ± 1.2	5.2 ± 0.8	1.5 ± 0.4	1.5 ± 0.3	0.3 ± 0.1
OVA + LAS195319 (0.1 mg/kg)	6.3 ± 0.9#	3.8 ± 0.6#	1.1 ± 0.3	1.3 ± 0.2	0.2 ± 0.1
OVA + LAS195319 (1 mg/kg)	4.1 ± 0.7#	2.1 ± 0.4#	0.8 ± 0.2#	1.1 ± 0.2	0.1 ± 0.09#
OVA + LAS195319 (10 mg/kg)	2.5 ± 0.5#	0.9 ± 0.2#	0.5 ± 0.1#	1.0 ± 0.2	0.1 ± 0.07#

Data are presented as mean ± SEM. *p<0.05 vs. Saline Control; #p<0.05 vs. OVA + Vehicle.

Table 2: Effect of **LAS195319** on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment Group	Penh at 25 mg/mL Methacholine
Saline Control	1.5 ± 0.2
OVA + Vehicle	4.8 ± 0.6*
OVA + LAS195319 (0.1 mg/kg)	3.9 ± 0.5#
OVA + LAS195319 (1 mg/kg)	2.8 ± 0.4#
OVA + LAS195319 (10 mg/kg)	1.9 ± 0.3#

Data are presented as mean ± SEM. *p<0.05 vs. Saline Control; #p<0.05 vs. OVA + Vehicle.

Table 3: Effect of **LAS195319** on Cytokine Levels in BAL Fluid (pg/mL)

Treatment Group	IL-4	IL-5	IL-13
Saline Control	5.2 ± 1.1	8.1 ± 1.5	10.5 ± 2.1
OVA + Vehicle	45.3 ± 5.2	62.7 ± 6.8	75.2 ± 8.1*
OVA + LAS195319 (0.1 mg/kg)	32.1 ± 4.5#	48.9 ± 5.5#	58.3 ± 6.7#
OVA + LAS195319 (1 mg/kg)	20.5 ± 3.1#	25.4 ± 3.9#	33.1 ± 4.2#
OVA + LAS195319 (10 mg/kg)	9.8 ± 2.3#	12.6 ± 2.8#	15.7 ± 3.5#

Data are presented as mean ± SEM. *p<0.05 vs. Saline Control; #p<0.05 vs. OVA + Vehicle.

Toxicology and Safety Pharmacology

Preclinical safety evaluation of **LAS195319** should be conducted in accordance with regulatory guidelines.

General Toxicology:

- Acute Toxicity: Single-dose studies in two rodent species to determine the maximum tolerated dose (MTD).
- Repeat-Dose Toxicity: Studies of at least 28 days duration in one rodent and one non-rodent species to identify potential target organs of toxicity.

Safety Pharmacology:

- Assessment of effects on vital functions, including cardiovascular, respiratory, and central nervous systems.

Conclusion

LAS195319 is a promising therapeutic candidate for respiratory diseases due to its potent and selective inhibition of PI3Kδ. The in vivo models and protocols described in these application

notes provide a framework for evaluating the efficacy and mechanism of action of **LAS195319** in a preclinical setting. Rigorous experimental design and comprehensive data analysis are crucial for the successful translation of this compound into clinical development.

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